molecular formula C8H6BrCl2NO B195759 4-Amino-3,5-dichlorophenacylbromide CAS No. 37148-47-3

4-Amino-3,5-dichlorophenacylbromide

Cat. No. B195759
CAS RN: 37148-47-3
M. Wt: 282.95 g/mol
InChI Key: ATKJJUFAWYSFID-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichlorophenacylbromide, also known as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone, is a chemical compound with the molecular formula C8H6BrCl2NO . It has a molecular weight of 282.95 g/mol . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Amino-3,5-dichlorophenacylbromide involves dissolving 4-amino-3,5-dichloroacetophenone in chloroform and heating it to 65°C. Bromine is then added dropwise with stirring. After a few minutes, ethanol is added and the mixture is stirred. The mixture is then cooled to freeze, the crystals are filtered out, washed with chloroform, and dried at low temperature to obtain the finished product .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone . The InChI string representation of its structure is InChI=1S/C8H6BrCl2NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 . The canonical SMILES representation is C1=C(C=C(C(=C1Cl)N)Cl)C(=O)CBr .


Physical And Chemical Properties Analysis

4-Amino-3,5-dichlorophenacylbromide is a yellow solid . It has a melting point of 140-142 ºC . The predicted boiling point is 396.4±42.0 °C at 760 mmHg . The predicted density is 1.764±0.06 g/cm3 . It is slightly soluble in DMSO and ethyl acetate .

Scientific Research Applications

Corrosion Inhibition

Studies on derivatives of 4-amino-1,2,4-triazoles, which share structural similarities with 4-Amino-3,5-dichlorophenacylbromide, have demonstrated their efficacy as corrosion inhibitors. For instance, Elbelghiti et al. (2016) explored the inhibition properties of two 3,5-bis (disubstituted)-4-amino-1, 2,4-triazole derivatives on mild steel in an acidic medium. These compounds showed good inhibition efficiency, which increased with concentration. The adsorption behavior was in accordance with Langmuir's adsorption isotherm, suggesting potential applications of similar compounds in protecting metals against corrosion (Elbelghiti et al., 2016).

Antimicrobial Activities

Compounds structurally related to 4-Amino-3,5-dichlorophenacylbromide, such as 1,2,4-triazole derivatives, have been synthesized and tested for their antimicrobial activities. Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found that some exhibited good or moderate activities against test microorganisms. This suggests that 4-Amino-3,5-dichlorophenacylbromide could also be explored for antimicrobial applications (Bektaş et al., 2007).

Photovoltaic Applications

The photovoltaic properties of derivatives related to 4-Amino-3,5-dichlorophenacylbromide have been investigated, indicating potential applications in organic–inorganic photodiode fabrication. Zeyada et al. (2016) studied the electrical properties of heterojunction diodes made with 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their suitability as photodiodes. The introduction of substituents such as chlorophenyl improved diode parameters, suggesting that modifications to the core structure of 4-Amino-3,5-dichlorophenacylbromide could yield materials with useful photovoltaic properties (Zeyada et al., 2016).

Antitubercular Activity

Investigations into the structure-activity relationship and mechanism of action of antitubercular compounds related to 4-Amino-3,5-dichlorophenacylbromide have been conducted. Samala et al. (2014) synthesized and evaluated analogues of an antitubercular compound, finding some derivatives to be highly active against Mycobacterium tuberculosis. This highlights the potential for derivatives of 4-Amino-3,5-dichlorophenacylbromide to be developed as antitubercular agents (Samala et al., 2014).

Future Directions

As 4-Amino-3,5-dichlorophenacylbromide is primarily used for research and development purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrCl2NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKJJUFAWYSFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190628
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one
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Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dichlorophenacylbromide

CAS RN

37148-47-3
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone
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Record name 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one
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Record name 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one
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Record name 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one
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Record name 1-(4-AMINO-3,5-DICHLOROPHENYL)-2-BROMOETHAN-1-ONE
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